5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Description
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone (IUPAC name: 5,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]-4H-chromen-4-one) is a naturally occurring 2-(2-phenylethyl)chromone (PEC) derivative predominantly isolated from agarwood species such as Aquilaria sinensis and Gyrinops salicifolia . Its molecular formula is C₁₈H₁₆O₅ (average mass: 312.32 g/mol; monoisotopic mass: 312.0998), with a ChemSpider ID of 8063135 . Structurally, it features a chromone core substituted with hydroxyl groups at C-5 and C-8, and a 4-methoxyphenethyl chain at C-2. This compound is notable for its role in agarwood’s aroma and bioactivity, particularly in tyrosinase inhibition and cytotoxicity studies .
Properties
IUPAC Name |
5,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-22-12-5-2-11(3-6-12)4-7-13-10-16(21)17-14(19)8-9-15(20)18(17)23-13/h2-3,5-6,8-10,19-20H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLFEHAPITXKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC(=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156004 | |
| Record name | 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128922-70-3 | |
| Record name | 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128922703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and 4-methoxyphenylacetic acid as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and hydroxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromones and related compounds.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 5,8-dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone exhibits several significant biological activities:
- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models .
- Cytotoxicity Against Cancer Cells : It has been reported to exhibit cytotoxic effects against human tumor cell lines such as K562 and BEL-7402, with IC50 values ranging from 5.76 to 20.1 µM .
Applications in Pharmaceuticals
The unique properties of this compound make it a candidate for various pharmaceutical applications:
-
Potential Drug Development :
- Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in developing drugs aimed at treating chronic inflammatory diseases and cancer.
- Natural Product Chemistry :
Case Studies
- Cytotoxicity Study :
- Anti-inflammatory Mechanism :
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as kinases and protein tyrosine phosphatases, which are involved in cell signaling and tumor growth. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Spectral Differences
PEC derivatives differ primarily in substituent positions (hydroxy, methoxy) on the chromone core and phenyl moiety. Key comparisons include:
5,8-Dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone (Compound 3)
- Structural Difference : Adds a hydroxyl group at C-3′ on the phenyl ring compared to 5,8-dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone .
- Spectral Data : NMR shifts include δH 8.85 (hydroxy proton) with HMBC correlations to C-4′ (δC 146.4), C-3′ (δC 146.2), and C-2′ (δC 115.7) .
- Implications : The additional hydroxyl increases polarity and hydrogen-bonding capacity, altering solubility and bioactivity .
5,8-Dihydroxy-2-(2-phenylethyl)chromone (AH7)
- Structural Difference : Lacks the 4-methoxy group on the phenyl ring .
- Biological Impact : Reduced electron-donating effects from methoxy may lower tyrosinase inhibition potency compared to the 4-methoxy analog .
6,7-Dimethoxy-2-(2-phenylethyl)chromone (AH8)
- Structural Difference : Methoxy groups at C-6 and C-7 on the chromone core instead of hydroxyls at C-5 and C-8 .
- Occurrence : More abundant in artificial agarwood, suggesting methoxy groups enhance stability during biosynthesis .
8-Chloro-6-hydroxy-2-(2-phenylethyl)chromone
Tyrosinase Inhibition
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| This compound | 51.5 | |
| 5,6-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)ethyl chromone | 172.6 | |
| Chrysoobtusin (reference inhibitor) | 3.0 |
- Key Insight : The 4-methoxy group in this compound enhances inhibition compared to analogs with hydroxyls at C-3′ or C-5′ but is less potent than smaller, planar chromones like Chrysoobtusin .
Cytotoxicity
Biological Activity
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone is a flavonoid compound notable for its diverse biological activities. This compound, characterized by the molecular formula , features two hydroxyl groups at positions 5 and 8, a methoxy group at the para position of the phenyl ring, and an ethyl side chain. These structural elements contribute to its significant pharmacological potential.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.32 g/mol |
| Functional Groups | Hydroxyl (–OH), Methoxy (–OCH₃) |
The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, thereby providing antioxidant properties. Additionally, the methoxy group and ethyl side chain influence its biological activity and reactivity in various biological systems.
Biological Activities
Research has demonstrated that this compound exhibits several key biological activities:
- Antioxidant Activity : The compound effectively scavenges free radicals, protecting cells from oxidative stress and potentially reducing the risk of chronic diseases associated with oxidative damage.
- Anti-inflammatory Effects : It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential in managing inflammatory conditions .
- Cytotoxicity Against Cancer Cells : Various studies have reported moderate cytotoxic effects against human cancer cell lines. For instance, it exhibited IC50 values ranging from 5.76 to 20.1 µM against K562 and BEL-7402 cells, indicating its potential as an anticancer agent .
- Neuroprotective Properties : The compound has shown protective effects against neurotoxicity induced by glutamate and corticosterone in neuronal cell lines, suggesting applications in neurodegenerative disease treatment .
Case Studies
- Antioxidant and Anti-inflammatory Studies : In vitro studies indicated that this compound significantly reduced LPS-induced NO production without causing cytotoxicity in RAW 264.7 cells. This positions it as a promising candidate for further exploration in inflammatory disease models .
- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of this compound on various cancer cell lines demonstrated that it selectively inhibited the growth of K562 and BEL-7402 cells while showing lower activity against SGC-7901 cells. The structure-activity relationship indicated that hydroxyl substitutions at specific positions enhance cytotoxic potency .
- Neuroprotective Effects : Research involving PC12 pheochromocytoma cells revealed that this compound could mitigate glutamate-induced neurotoxicity, highlighting its potential for therapeutic use in neurodegenerative disorders such as Alzheimer's disease .
Q & A
Q. What analytical methods are used to confirm the structure of 5,8-dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone?
Structural confirmation relies on NMR spectroscopy (1D and 2D) and mass spectrometry (MS) . For example:
Q. What natural sources yield this compound?
This compound is primarily isolated from agarwood (genus Aquilaria and Gyrinops), particularly in species like Gyrinops salicifolia and Aquilaria sinensis. Extraction methods include ethanol reflux and UPLC-ESI-QTOF-MS-guided fractionation .
Advanced Research Questions
Q. How does the substitution pattern (e.g., hydroxy/methoxy groups) influence its tyrosinase inhibitory activity?
- Structure-Activity Relationship (SAR) :
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
- Standardized Assays : Variations in IC₅₀ values (e.g., α-glucosidase inhibition vs. cytotoxicity) arise from differences in cell lines (e.g., SGC-7901 gastric cells) or enzyme sources. Use positive controls (e.g., acarbose for α-glucosidase) and replicate conditions .
- Data Normalization : Report activities relative to molar concentrations and purity thresholds (>95%) .
Q. How are isomers of this compound distinguished analytically?
- UPLC-ESI-QTOF-MS : Isomers with identical m/z 313 (e.g., 6,7-dihydroxy vs. 5,8-dihydroxy) are separated via retention time and MS/MS fragmentation (e.g., m/z 121 for dihydroxy substitution) .
- NMR ROESY : Spatial correlations differentiate substituent positions (e.g., 3′-hydroxy vs. 4′-methoxy on the phenethyl group) .
Q. What synthetic challenges arise in modifying the chromone core?
- Regioselectivity : Introducing hydroxy/methoxy groups at C-5 or C-8 requires protecting-group strategies to avoid unwanted side reactions .
- Purification : Dimers and trimers (e.g., agarwood-derived dimers) complicate isolation; use preparative HPLC with chiral columns .
Methodological Recommendations
- Isolation : Use 95% ethanol extraction followed by silica gel chromatography for optimal yield .
- Quantification : Employ UPLC-DAD at λ = 254 nm for chromone detection .
- Bioassays : Pair tyrosinase inhibition studies with molecular docking (e.g., AutoDock Vina) to validate SAR hypotheses .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of 5,8-dihydroxy substitution in ROS scavenging vs. enzyme inhibition.
- Synthetic Biology : Explore heterologous expression in plant cell cultures to enhance yield .
- Ecological Impact : Assess how agarwood harvesting affects chromone diversity in wild vs. cultivated sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
